molecular formula C20H34O2 B12318355 1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol

1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol

Cat. No.: B12318355
M. Wt: 306.5 g/mol
InChI Key: LLMSCRZKAZKYED-UHFFFAOYSA-N
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Description

1’,5’-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6’-cyclohexane]-1’,2’-diol is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate arrangement of carbon atoms and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,5’-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6’-cyclohexane]-1’,2’-diol typically involves multiple steps, including cyclization and functional group modifications. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

1’,5’-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6’-cyclohexane]-1’,2’-diol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.

    Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of alcohols or hydrocarbons.

    Substitution: Replacement of one functional group with another, commonly involving halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

1’,5’-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6’-cyclohexane]-1’,2’-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1’,5’-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6’-cyclohexane]-1’,2’-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclosativene: A structurally related compound with similar spiro and indene features.

    Cycloisosativene: Another related compound with slight variations in functional groups and stereochemistry.

Uniqueness

1’,5’-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6’-cyclohexane]-1’,2’-diol stands out due to its unique combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol

InChI

InChI=1S/C20H34O2/c1-12(2)15-8-6-13(3)16-10-11-20(18(15)16)14(4)7-9-17(21)19(20,5)22/h12,14-18,21-22H,3,6-11H2,1-2,4-5H3

InChI Key

LLMSCRZKAZKYED-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C12CCC3C2C(CCC3=C)C(C)C)(C)O)O

Origin of Product

United States

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